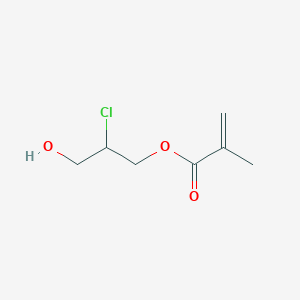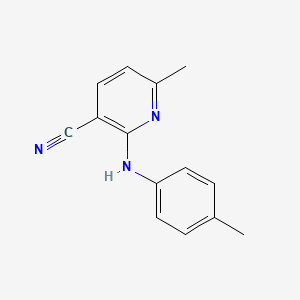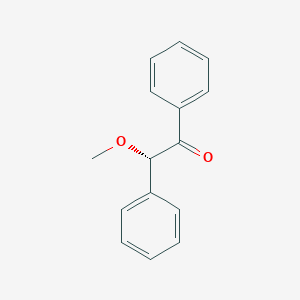
Acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol is a complex organic compound known for its unique structure and properties. The compound consists of acetic acid and a macrocyclic ether, 1,4,7,10,13-pentaoxacyclohexadecan-15-ol, which is also known as a crown ether. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol typically involves the reaction of acetic acid with 1,4,7,10,13-pentaoxacyclohexadecan-15-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
化学反応の分析
Types of Reactions
Acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and are carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
Acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol has a wide range of applications in scientific research:
Chemistry: Used as a complexing agent in various chemical reactions and processes.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ions.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol involves its ability to form stable complexes with cations. This complexation can affect various molecular targets and pathways, such as ion transport across membranes. The crown ether structure allows for selective binding to specific ions, which can influence biological and chemical processes.
類似化合物との比較
Similar Compounds
1,4,7,10,13-pentaoxacyclopentadecane: Another crown ether with similar complexing properties.
1,4,7,10-tetraoxacyclododecane: A smaller crown ether with different ion selectivity.
1,4,7,10,13,16-hexaoxacyclooctadecane: A larger crown ether with enhanced complexing abilities.
Uniqueness
Acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol is unique due to its specific combination of acetic acid and the crown ether structure. This combination allows for unique chemical properties and applications, particularly in the formation of stable complexes with cations.
特性
CAS番号 |
77887-87-7 |
|---|---|
分子式 |
C13H26O8 |
分子量 |
310.34 g/mol |
IUPAC名 |
acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol |
InChI |
InChI=1S/C11H22O6.C2H4O2/c12-11-9-16-7-5-14-3-1-13-2-4-15-6-8-17-10-11;1-2(3)4/h11-12H,1-10H2;1H3,(H,3,4) |
InChIキー |
GJCAQHMPCOUVCN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1COCCOCC(COCCOCCO1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


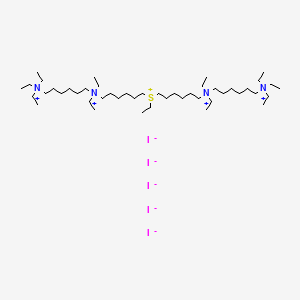
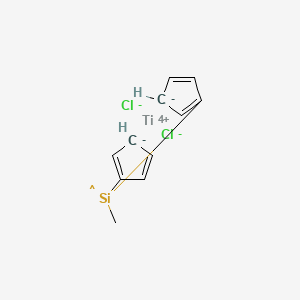
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
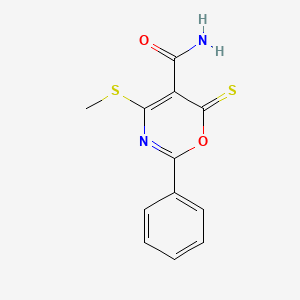

![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)
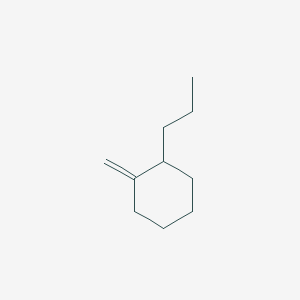

![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
